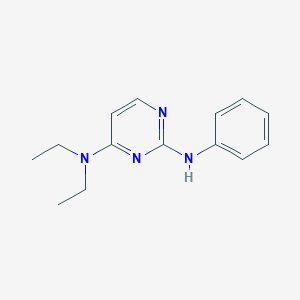
4-N,4-N-diethyl-2-N-phenylpyrimidine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-N,4-N-diethyl-2-N-phenylpyrimidine-2,4-diamine, also known as DEPPD, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DEPPD is a pyrimidine derivative that is structurally similar to other well-known inhibitors such as imatinib and dasatinib. DEPPD has been shown to exhibit potent inhibitory effects against several protein kinases, including Bcr-Abl, EphB4, and VEGFR2.
作用机制
4-N,4-N-diethyl-2-N-phenylpyrimidine-2,4-diamine exerts its inhibitory effects by binding to the ATP-binding site of protein kinases, thereby preventing the transfer of phosphate groups from ATP to protein substrates. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
4-N,4-N-diethyl-2-N-phenylpyrimidine-2,4-diamine has been shown to exhibit potent inhibitory effects against several protein kinases, including Bcr-Abl, EphB4, and VEGFR2. In cancer research, 4-N,4-N-diethyl-2-N-phenylpyrimidine-2,4-diamine has been shown to induce apoptosis and inhibit cell proliferation in Bcr-Abl-positive leukemia cells. In inflammation research, 4-N,4-N-diethyl-2-N-phenylpyrimidine-2,4-diamine has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. In cardiovascular research, 4-N,4-N-diethyl-2-N-phenylpyrimidine-2,4-diamine has been shown to inhibit the proliferation of vascular smooth muscle cells and neointimal formation.
实验室实验的优点和局限性
One of the main advantages of 4-N,4-N-diethyl-2-N-phenylpyrimidine-2,4-diamine is its potent inhibitory effects against several protein kinases, which makes it a valuable tool for studying the role of these kinases in various diseases. Another advantage is its relatively low toxicity, which allows for higher concentrations to be used in vitro experiments. However, one of the limitations of 4-N,4-N-diethyl-2-N-phenylpyrimidine-2,4-diamine is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain assays.
未来方向
There are several future directions for 4-N,4-N-diethyl-2-N-phenylpyrimidine-2,4-diamine research. One direction is to further explore its potential therapeutic applications in cancer, inflammation, and cardiovascular diseases. Another direction is to develop more potent and selective inhibitors based on the structure of 4-N,4-N-diethyl-2-N-phenylpyrimidine-2,4-diamine. Additionally, further studies are needed to elucidate the downstream signaling pathways that are affected by 4-N,4-N-diethyl-2-N-phenylpyrimidine-2,4-diamine inhibition.
合成方法
The synthesis of 4-N,4-N-diethyl-2-N-phenylpyrimidine-2,4-diamine involves a multi-step process that starts with the reaction of 4-chloro-2,6-diaminopyrimidine with diethylamine to form 4-N,4-N-diethyl-2,6-diaminopyrimidine. This intermediate is then reacted with benzaldehyde to form 4-N,4-N-diethyl-2-N-phenylpyrimidine-2,4-diamine (4-N,4-N-diethyl-2-N-phenylpyrimidine-2,4-diamine). The overall yield of this process is approximately 60%.
科学研究应用
4-N,4-N-diethyl-2-N-phenylpyrimidine-2,4-diamine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer research, 4-N,4-N-diethyl-2-N-phenylpyrimidine-2,4-diamine has been shown to exhibit potent inhibitory effects against Bcr-Abl, a protein kinase that is commonly overexpressed in chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). 4-N,4-N-diethyl-2-N-phenylpyrimidine-2,4-diamine has also been shown to inhibit EphB4, a protein kinase that is involved in tumor angiogenesis, and VEGFR2, a protein kinase that is involved in tumor growth and metastasis. In inflammation research, 4-N,4-N-diethyl-2-N-phenylpyrimidine-2,4-diamine has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. In cardiovascular research, 4-N,4-N-diethyl-2-N-phenylpyrimidine-2,4-diamine has been shown to inhibit the proliferation of vascular smooth muscle cells and neointimal formation.
属性
IUPAC Name |
4-N,4-N-diethyl-2-N-phenylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-3-18(4-2)13-10-11-15-14(17-13)16-12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKFCJKOJGCHCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC=C1)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

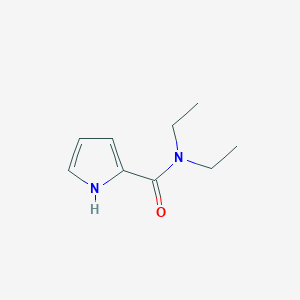
![1-[4-(6-Anilino-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B6643015.png)
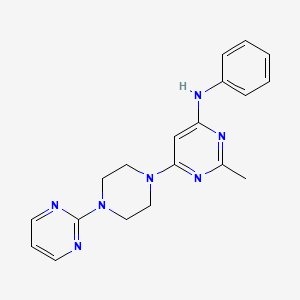
![4-N,6-N-bis[(2-methoxyphenyl)methyl]-2-methylpyrimidine-4,6-diamine](/img/structure/B6643026.png)
![4-N-[2-(4-fluorophenyl)ethyl]-2-N-[(4-methylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B6643042.png)
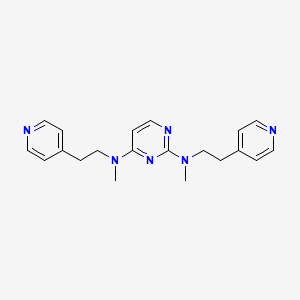
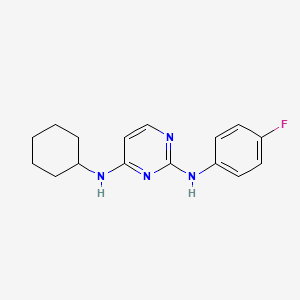

![2-[[2-[2-(1H-indol-3-yl)ethylamino]-6-methylpyrimidin-4-yl]amino]benzonitrile](/img/structure/B6643089.png)
![Ethyl 4-[[4-(2,6-dimethylanilino)-6-methylpyrimidin-2-yl]amino]piperidine-1-carboxylate](/img/structure/B6643093.png)
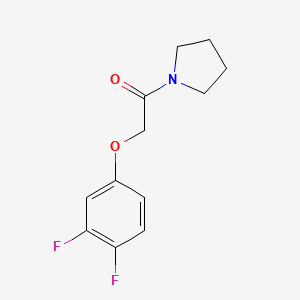
![4-tert-butyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide](/img/structure/B6643106.png)
![2,3-Dihydroindol-1-yl-[1-(oxane-4-carbonyl)piperidin-4-yl]methanone](/img/structure/B6643112.png)
![[1-(2-Methoxybenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B6643115.png)